17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)-
CAS No.:
Cat. No.: VC13614834
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30O3 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | (1R,4R,5S,9R,10S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
| Standard InChI | InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13-,14-,17+,18+,19+,20+/m1/s1 |
| Standard InChI Key | KFVUFODCZDRVSS-GMZFERAJSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H]3[C@]4(CCC[C@]([C@@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C |
| SMILES | CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |
| Canonical SMILES | CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |
Introduction
Structural Characteristics and Molecular Configuration
The defining feature of 17-norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)- lies in its tetracyclic diterpenoid skeleton, which undergoes modifications to produce a nor-kaurane framework. The compound’s C₂₀H₃₀O₃ formula reflects the loss of one carbon atom (norkaurane) compared to the parent kaurane structure, alongside a ketone group at C-16 and a carboxylic acid at C-18 . Stereochemical specificity is critical, with the 4α,8β,13β configuration dictating its three-dimensional orientation and biological interactions.
Molecular Properties
Key physical and chemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 318.45 g/mol | |
| Melting Point | 165–166°C | |
| Boiling Point (Predicted) | 456.7±38.0°C | |
| Density (Predicted) | 1.16±0.1 g/cm³ | |
| Optical Rotation | [α]D −31.7° (c 0.20, CHCl₃) |
Nuclear magnetic resonance (NMR) analyses confirm the structure, with distinct signals for the C-16 ketone (δ 208.5 ppm in ¹³C NMR) and C-18 carboxylic acid (δ 178.2 ppm) . The 13-methyl group (δ 1.12 ppm, singlet in ¹H NMR) further differentiates this compound from related nor-kauranes .
Synthesis and Chemical Transformations
Synthetic routes to 17-norkauran-18-oic acid derivatives often begin with natural precursors such as kaurenoic acid or steviol. A notable method involves selective oxidation of ent-kaurane diterpenoids using pyridinium dichromate (PDC), which introduces ketone groups while preserving the carboxylic acid functionality . For example, oxidation of methyl ent-kaur-16-en-19-oate yields methyl ent-16-oxo-17-norkauran-19-oate, a key intermediate .
Key Synthetic Steps
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Oxidation of C-16: PDC-mediated oxidation converts C-16 methylene to a ketone, critical for biological activity modulation .
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Decarboxylation: Controlled removal of the C-17 carbon generates the nor-kaurane skeleton .
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Stereochemical Control: Chiral catalysts ensure retention of the 4α,8β,13β configuration during synthetic steps .
Recent work on Atemoya fruits has identified natural analogs, such as (4S,5S,8S,9R,10S,13R,16S)-17-acetoxy-16-hydro-18-nor-kauran-4-ol, which share structural motifs with the target compound . These findings suggest that plant-derived extraction remains a viable alternative to total synthesis.
Applications in Pharmaceutical and Chemical Industries
The compound’s multifunctional architecture positions it as a versatile scaffold for drug development:
Lead Compound Optimization
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Ketone Modification: Reduction of the C-16 ketone to a hydroxyl group enhances solubility but reduces anticancer efficacy .
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Esterification: Methylation of the C-18 carboxylic acid improves bioavailability, as seen in methyl ent-17-norkauran-18-oate derivatives .
Natural Product Synthesis
The isolation of 18-nor-kauranes from Atemoya fruits underscores their ecological role as plant defense compounds, potentially informing agrochemical design .
Recent Research and Emerging Trends
Structural Elucidation Advances
Recent NMR techniques, including HSQC-TOCSY, have resolved previously ambiguous stereocenters in nor-kauranes, such as C-16 configurations in 17-acetoxy-16-hydro-18-nor-kauran-4-ol . These methods enable precise characterization of complex diterpenoids.
Hybrid Derivatives
Hybrid molecules combining nor-kaurane scaffolds with fluorinated groups (e.g., F16 hybrids) exhibit enhanced anticancer activity, with IC₅₀ values < 5 μM in breast cancer models . Such innovations highlight the compound’s potential as a modular platform.
Biosynthetic Pathways
Genomic studies on Wemeria ciliolata have identified kaurene synthase homologs, offering routes to microbial production via synthetic biology .
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